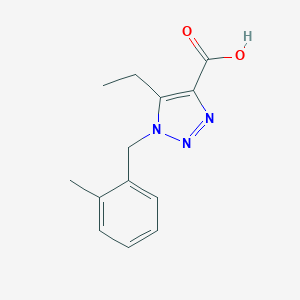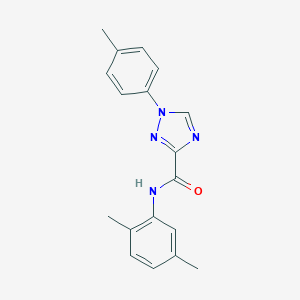
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been found to inhibit the activity of DNA gyrase, an enzyme that is responsible for the replication and transcription of DNA in bacteria. It has also been found to inhibit the activity of tubulin, a protein that is essential for the division and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied extensively. This compound has been found to exhibit low toxicity and high selectivity towards certain microorganisms and cancer cells. It has also been found to have a broad spectrum of activity against different strains of bacteria and fungi. However, further studies are needed to determine its efficacy and safety in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments include its low toxicity, high selectivity, and broad spectrum of activity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the need for specialized equipment and techniques for its synthesis and analysis.
Zukünftige Richtungen
The future directions for research on 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid include the development of new drugs based on its structure and mechanism of action. This compound has shown promise as a potential therapeutic agent for the treatment of bacterial and fungal infections, as well as certain types of cancer. Further studies are needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its full potential as a therapeutic agent and its potential applications in other fields.
Synthesemethoden
The synthesis of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been achieved using several methods. One of the most common methods involves the reaction of ethyl 2-(2-methylbenzylidene) hydrazinecarboxylate with sodium azide, followed by acid hydrolysis to yield the desired compound. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been focused on its potential as a therapeutic agent. Studies have shown that this compound has antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new drugs.
Eigenschaften
Produktname |
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
|---|---|
Molekularformel |
C13H15N3O2 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
5-ethyl-1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-3-11-12(13(17)18)14-15-16(11)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
FSWWJVBRTVOWLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
Kanonische SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)




